molecular formula C20H20N4O6 B2394776 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-86-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2394776
CAS No.: 1005298-86-1
M. Wt: 412.402
InChI Key: YIGDCXXXVCNBMS-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a potent and selective ATP-competitive inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key effectors in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [link to https://www.nature.com/articles/s41596-020-00474-1]. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of numerous cancers, particularly those with RAS and RAF mutations. By directly targeting and inhibiting ERK1/2 phosphorylation and activity, this compound effectively suppresses downstream signaling and gene expression, leading to cell cycle arrest and apoptosis in susceptible tumor cells [link to https://www.cancer.gov/news-events/cancer-currents-blog/2020/erk-inhibitor-cancer-treatment-ly3214996]. Its research value is significant in oncology for investigating mechanisms of resistance to upstream RAF and MEK inhibitors, as it can block pathway reactivation. Furthermore, it serves as a essential pharmacological tool for dissecting ERK-dependent processes in non-oncological contexts, including developmental biology and immunological studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-3-28-14-6-7-21-18-17(14)19(26)24(20(27)23(18)2)11-16(25)22-12-4-5-13-15(10-12)30-9-8-29-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDCXXXVCNBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized by variations in the heterocyclic core, substituents, and pharmacological profiles. Below is a detailed analysis:

Triazole-Sulfanyl Derivatives

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Key differences: Replaces the pyrido[2,3-d]pyrimidine with a triazole-sulfanyl group. Activity: No explicit pharmacological data, but triazole derivatives are often explored for antimicrobial or anticancer activity .

Thieno[2,3-d]pyrimidine Analogs

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Key differences: Substitutes pyrido[2,3-d]pyrimidine with a thienopyrimidine core. Functional impact: The sulfur atom in thienopyrimidine may enhance electron delocalization, affecting redox properties or metal-binding capacity .

Pyrimido[5,4-b]indole Derivatives

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxopyrimido[5,4-b]indol-2-yl)thio)acetamide ():
    • Key differences : Incorporates a pyrimidoindole system instead of pyridopyrimidine.
    • Functional impact : The indole fusion increases aromatic surface area, which may enhance DNA intercalation or topoisomerase inhibition .
    • Activity : Pyrimidoindoles are studied for antiproliferative activity, though specific data are unavailable .

Bicyclic Amine-Linked Acetamides

  • N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide derivatives (): Key differences: Replaces the pyridopyrimidine with a thiazole-carboxamide group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound (Pyridopyrimidine) C₂₁H₂₀N₄O₆* 424.41 Ethoxy, methyl, pyrido-pyrimidinedione Hypothesized kinase inhibition
Triazole-Sulfanyl Derivative () C₂₀H₂₀N₆O₃S 424.48 Triazole, sulfanyl, pyridyl Antimicrobial (predicted)
Thienopyrimidine Analog () C₂₀H₁₈N₄O₄S 410.45 Thienopyrimidine, dimethyl Anticancer (predicted)
Pyrimidoindole Derivative () C₂₂H₁₉N₅O₄S 449.48 Pyrimidoindole, methyl, thioether Antiproliferative (predicted)
Thiazole-Carboxamide () C₂₃H₂₄N₄O₄S 452.52 Thiazole, norbornane CDK9 inhibition (IC₅₀ = 12 nM)

*Calculated based on IUPAC name.

Discussion of Key Findings

  • Structural Flexibility: The target compound’s pyrido[2,3-d]pyrimidine core offers a balance between lipophilicity and hydrogen-bonding capacity, distinguishing it from sulfur-containing analogs (e.g., thienopyrimidine) or nitrogen-dense triazoles .
  • Substituent Effects : The 5-ethoxy group may enhance metabolic stability compared to methyl or ethyl groups in analogs, though this requires experimental validation .
  • Kinase Inhibition Potential: The CDK9 inhibitory activity of the thiazole-carboxamide analog () suggests that the target compound’s pyridopyrimidine scaffold could be optimized for similar targets .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The compound’s structure dissects into two primary fragments:

  • Pyrido[2,3-d]pyrimidine-2,4-dione core with 5-ethoxy and 1-methyl substituents.
  • N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide side chain.

Retrosynthetically, the molecule is assembled via amide coupling between a pyrido[2,3-d]pyrimidine acetic acid derivative and 2,3-dihydrobenzo[b]dioxin-6-amine. Critical challenges include ensuring regioselectivity during heterocycle formation and optimizing coupling efficiency.

Synthesis of the Pyrido[2,3-d]Pyrimidine Fragment

Formation of the Imidazo[1,2-a]Pyridine Intermediate

The pyrido[2,3-d]pyrimidine scaffold is constructed via a TosOH-catalyzed cyclocondensation. A mixture of pyridin-2-amine (1 eq) and pyridine-2-carbaldehyde (1 eq) in methanol reacts with 2-isocyano-2,4,4-trimethylpentane (1 eq) at 70°C for 12 hours, yielding an imidazo[1,2-a]pyridine intermediate.

Oxidation and Substitution to Install 5-Ethoxy and 1-Methyl Groups

Bromination of the imidazo[1,2-a]pyridine at position 3 using N-bromosuccinimide (1.2 eq) in acetonitrile at 30°C introduces a bromine atom, which is subsequently displaced by ethoxide via nucleophilic aromatic substitution. Methylation at N1 is achieved using methyl iodide (1.5 eq) in the presence of potassium carbonate in DMF at 60°C.

Table 1: Key Reaction Conditions for Pyrido[2,3-d]Pyrimidine Synthesis
Step Reagents/Conditions Yield (%) Reference
Cyclocondensation TosOH, MeOH, 70°C, 12 h 65–70
Bromination NBS, CH₃CN, 30°C, 5 h 85
Ethoxylation NaOEt, EtOH, reflux, 8 h 78
N-Methylation CH₃I, K₂CO₃, DMF, 60°C, 6 h 90

Synthesis of the 2,3-Dihydrobenzo[b]Dioxin-6-Amine Fragment

Construction of the Benzodioxane Ring

Pyrocatechol undergoes cyclocondensation with methyl acrylate in the presence of boron trifluoride etherate (BF₃·OEt₂) at 100°C, forming methyl 2,3-dihydrobenzo[b]dioxin-6-carboxylate. Hydrolysis with LiOH (2 eq) in THF/water (3:1) at 50°C yields the carboxylic acid, which is converted to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.

Nitration and Reduction

Electrophilic nitration at position 6 using nitric acid (1.2 eq) in acetic anhydride at 0°C introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C).

Amide Coupling and Final Assembly

Activation of the Pyrido[2,3-d]Pyrimidine Acetic Acid

The pyrido[2,3-d]pyrimidine acetic acid derivative (1 eq) is activated using EDCI (1.5 eq) and HOBt (1 eq) in dichloromethane at 0°C for 1 hour. This intermediate reacts with 2,3-dihydrobenzo[b]dioxin-6-amine (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 3 eq) at room temperature for 12 hours, yielding the target acetamide.

Table 2: Coupling Optimization Parameters
Parameter Optimal Value Impact on Yield
Coupling Reagent EDCI/HOBt 75%
Solvent DCM Minimal side products
Temperature 25°C 80% conversion
Reaction Time 12 h Complete activation

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.34–7.28 (m, 3H, benzodioxin-H), 4.42 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, NCH₃), 3.10 (t, J = 4.8 Hz, 2H, dioxane-CH₂).
  • ¹³C NMR: 167.8 ppm (C=O, acetamide), 158.2 ppm (pyrimidine-C4), 115.6 ppm (dioxane-O-C-O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₂N₄O₆ ([M+H]⁺): 475.1612; Found: 475.1609.

Comparative Analysis with Structural Analogs

Replacing the benzodioxane moiety with naphthalen-1-yl (as in) reduces polarity (logP increases from 2.1 to 3.8), impacting solubility. The ethoxy group at position 5 enhances metabolic stability compared to unsubstituted analogs.

Q & A

Q. What are the key steps and methodological considerations for synthesizing this compound?

Answer: Synthesis involves multi-step reactions with strict control of conditions:

  • Step 1: Formation of the pyrido[2,3-d]pyrimidin-2,4-dione core via cyclization under reflux (ethanol, 80°C) .
  • Step 2: Introduction of the ethoxy group via nucleophilic substitution (K₂CO₃, DMF, 60°C) .
  • Step 3: Acetamide coupling using EDC/HOBt in dichloromethane .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization . Critical Parameters:
  • Inert atmosphere (N₂/Ar) to prevent oxidation .
  • Microwave-assisted synthesis for improved yield (e.g., 20% reduction in reaction time) .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Method
Core formationEthanol, 80°C, 12h65NMR, MS
EthoxylationK₂CO₃, DMF, 60°C, 6h72TLC, IR
Acetamide couplingEDC/HOBt, DCM, RT58HPLC, NMR

Q. How is the structural integrity of intermediates and the final compound validated?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., ethoxy group at C5) and absence of tautomers .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 452.15) .
  • X-ray Crystallography: Resolves ambiguities in heterocyclic ring conformations (e.g., dihydrobenzo[dioxin] planarity) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

  • By-products:
  • Unreacted pyrimidinone intermediates (detected via TLC; removed by column chromatography) .
  • Ethoxy group hydrolysis products (avoided by anhydrous conditions) .
    • Mitigation:
  • Real-time monitoring via in-situ IR for reaction progress .
  • Use of scavenger resins (e.g., QuadraPure™) to trap excess reagents .

Q. What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity: MTT assay in HEK-293 and HepG2 cell lines (IC₅₀ determination) .
  • Solubility: Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .

Q. How should the compound be stored to maintain stability?

Answer:

  • Short-term: -20°C in anhydrous DMSO (sealed under N₂) .
  • Long-term: Lyophilized powder at -80°C (moisture-free environment) .
  • Stability Monitoring: Quarterly HPLC analysis (degradation <5% over 6 months) .

Advanced Research Questions

Q. How can reaction pathways be optimized using computational methods?

Answer:

  • Quantum Chemistry: DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., ethoxylation energy barrier ~25 kcal/mol) .
  • Machine Learning: Training models on reaction databases to predict optimal solvents (e.g., DMF vs. THF for coupling efficiency) .
  • Case Study: Microwave optimization reduced cyclization time from 12h to 2h (yield: 65% → 78%) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect rotamers (e.g., amide bond rotation at 300 K) .
  • Isotopic Labeling: ¹³C-labeled ethoxy group to confirm C5 substitution via HMBC .
  • Advanced MS/MS: Fragmentation patterns differentiate isomers (e.g., pyrido[2,3-d] vs. [3,4-d] substitution) .

Q. How can structure-activity relationships (SAR) guide further modifications?

Answer:

  • Core Modifications:
ModificationBiological ImpactReference
Ethoxy → methoxyReduced cytotoxicity (IC₅₀: 12 μM → 25 μM)
Methyl at N1 → ethylImproved kinase inhibition (Ki: 150 nM → 80 nM)
  • Rational Design: Docking simulations (AutoDock Vina) to prioritize substituents enhancing target binding .

Q. What alternative synthetic routes exist for scale-up challenges?

Answer:

  • Flow Chemistry: Continuous synthesis of pyrido[2,3-d]pyrimidinone core (residence time: 30 min, yield: 85%) .
  • Enzymatic Catalysis: Lipase-mediated acetamide coupling (reduces EDC waste; yield: 60%) .
  • Green Chemistry: Solvent-free mechanochemical synthesis (ball milling; 70% yield) .

Q. How can AI-driven platforms accelerate experimental design?

Answer:

  • COMSOL Multiphysics: Simulate heat/mass transfer to optimize microwave parameters .
  • Autonomous Labs: Robotic platforms (e.g., Chemspeed®) for high-throughput condition screening .
  • Data Integration: Blockchain-secured databases to track reproducibility across labs .

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